molecular formula C15H19NO B1519665 2-benzyloctahydro-4H-isoindol-4-one CAS No. 879687-90-8

2-benzyloctahydro-4H-isoindol-4-one

Cat. No. B1519665
CAS RN: 879687-90-8
M. Wt: 229.32 g/mol
InChI Key: CEOKBKQHDGSNSQ-UHFFFAOYSA-N
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Description

2-Benzyloctahydro-4H-isoindol-4-one is a novel compound with a molecular formula of C15H19NO and an average mass of 229.318 Da . It has potential applications in scientific research and industry.

Scientific Research Applications

Proteomics Research

2-benzyloctahydro-4H-isoindol-4-one: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound’s molecular weight of 229.32 g/mol and formula C15H19NO make it suitable for biochemical assays that help in understanding protein interactions and dynamics within cells .

Mechanism of Action

The mechanism of action of 2-benzyloctahydro-4H-isoindol-4-one is not explicitly mentioned in the literature. Understanding the mechanism of action of a compound is crucial in drug discovery and development processes .

properties

IUPAC Name

2-benzyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15-8-4-7-13-10-16(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOKBKQHDGSNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C(=O)C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656482
Record name 2-Benzyloctahydro-4H-isoindol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyloctahydro-4H-isoindol-4-one

CAS RN

879687-90-8
Record name 2-Benzyloctahydro-4H-isoindol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzyl-methoxymethyl-trimethylsilanylmethyl-amine (29.6 g, 0.12 mol) was added to a solution of cyclohex-2-enone (10 g, 0.104 mol) in 500 mL of dichloromethane at 0° C. followed by the dropwise addition of 10 mol % TFA dissolved in 2 mL of dichloromethane. The reaction mixture was stirred at room temperature overnight and was quenched with 50 mL of saturated NaHCO3. The organic layer was washed with 500 mL of brine, dried with MgSO4 and solvent was evaporated in vacuo to give the crude product that was purified by column chromatography (SiO2) using a 2-45% ethylacetate-hexane gradient to afford the subtitle compound. (13.8 g, 60%). MS calculated for C15H19NO+H: 230, observed: 230.
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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